

An In-depth Technical Guide to the Chemical Properties of Boc-Sar-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-Sar-OH**

Cat. No.: **B558079**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-tert-butoxycarbonyl-sarcosine (**Boc-Sar-OH**), a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document details its structural characteristics, physicochemical parameters, reactivity, and provides established experimental protocols for its synthesis, purification, and application.

Core Chemical Properties

Boc-Sar-OH, with the CAS number 13734-36-6, is a derivative of sarcosine (N-methylglycine) where the amino group is protected by a tert-butoxycarbonyl (Boc) group.^{[1][2][3]} This protecting group imparts specific solubility characteristics and allows for controlled reactions in peptide synthesis.^[4]

Physicochemical Data

The key quantitative properties of **Boc-Sar-OH** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₈ H ₁₅ NO ₄	[2] [3]
Molecular Weight	189.21 g/mol	[2] [3]
Melting Point	88-90 °C	[2] [5]
Appearance	White to light yellow crystalline powder	[6] [7]
pKa	4.03 ± 0.10 (Predicted)	[2]
Solubility	Soluble in Dichloromethane, Chloroform, Ethyl Acetate, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Sparingly soluble in Methanol and has limited solubility in water.	[2] [8]
Storage Temperature	2-8°C, Hygroscopic	[2] [5]

Spectroscopic Data

The structural integrity of **Boc-Sar-OH** can be confirmed through various spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet), and the α-methylene protons (a singlet).
 - ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the α-carbon.[\[9\]](#)[\[10\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of **Boc-Sar-OH** exhibits characteristic absorption bands. These include N-H stretching vibrations, C=O stretching from the

carbamate and carboxylic acid groups, and C-H stretching from the alkyl groups. The NIST WebBook provides a reference gas-phase IR spectrum for t-Boc-sarcosine.[11][12]

Reactivity and Chemical Behavior

The chemical reactivity of **Boc-Sar-OH** is primarily dictated by the Boc-protecting group and the carboxylic acid functionality.

Boc Group Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[13][14]

- Protection: The Boc group is introduced by reacting sarcosine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of Boc₂O.[8][15]
- Deprotection: The Boc group is labile under acidic conditions.[16] It is readily cleaved using moderately strong acids like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (DCM).[17][18] This deprotection step is fundamental in Boc-based SPPS to expose the amine for subsequent amino acid coupling.[16] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates.[13]

Peptide Bond Formation

The carboxylic acid group of **Boc-Sar-OH** is activated to facilitate the formation of a peptide bond with the free amino group of another amino acid or a growing peptide chain. This activation is typically achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).[19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Boc-Sar-OH**.

Synthesis of Boc-Sar-OH

This protocol describes a common method for the synthesis of **Boc-Sar-OH** from sarcosine.

Materials:

- Sarcosine (N-methylglycine)
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide (NaOH)
- Dioxane
- Water
- 1N Hydrochloric acid (HCl)
- Chloroform
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve N-methylglycine (e.g., 593 mg) in a mixture of dioxane (10 mL) and water (6 mL).[\[6\]](#)
- Slowly add a solution of sodium hydroxide (e.g., 1.2 g in water) to the mixture.[\[6\]](#)
- Cool the mixture to 0°C in an ice bath.[\[6\]](#)
- Slowly add a solution of di-tert-butyl dicarbonate (e.g., 1.73 g) dissolved in dioxane (2 mL).[\[6\]](#)
- Stir the mixture at room temperature for 16 hours.[\[6\]](#)
- Evaporate the dioxane under reduced pressure.[\[6\]](#)
- Acidify the remaining aqueous layer to a pH of approximately 3 with 1N HCl.[\[6\]](#)
- Extract the aqueous layer with chloroform (3x).[\[6\]](#)

- Combine the organic layers and wash with water and then brine.[6]
- Dry the organic layer over anhydrous sodium sulfate.[6]
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the **Boc-Sar-OH** product.[6]

Purification by Recrystallization

Boc-Sar-OH, if obtained as an oil or impure solid, can be purified by recrystallization.

General Procedure:

- Dissolve the crude **Boc-Sar-OH** in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes). The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[21][22]
- If the solution is colored, activated carbon can be added to the hot solution to remove colored impurities.[21]
- Hot filter the solution to remove any insoluble impurities or activated carbon.[21]
- Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.[21]
- Further cool the solution in an ice bath to maximize crystal yield.[21]
- Collect the crystals by vacuum filtration using a Büchner funnel.[21]
- Wash the crystals with a small amount of cold solvent.[22]
- Dry the purified crystals under vacuum.[21] A patent describes a method of obtaining crystalline Boc-amino acids from an oily residue by adding seed crystals and pulping with a weak polar solvent.[23][24]

Boc Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide

This protocol outlines the incorporation of **Boc-Sar-OH** into a dipeptide on a solid support.

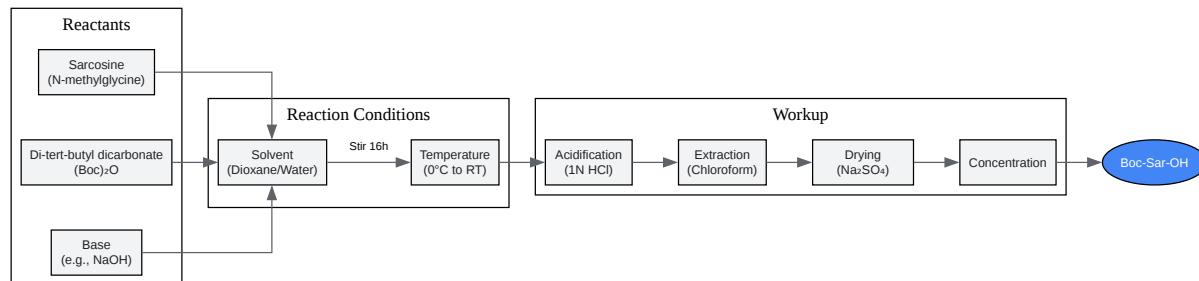
Materials:

- Pre-loaded resin (e.g., Merrifield or PAM resin with the first amino acid attached)
- **Boc-Sar-OH**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF)
- Coupling reagent (e.g., HBTU)
- Activator (e.g., HOBT)

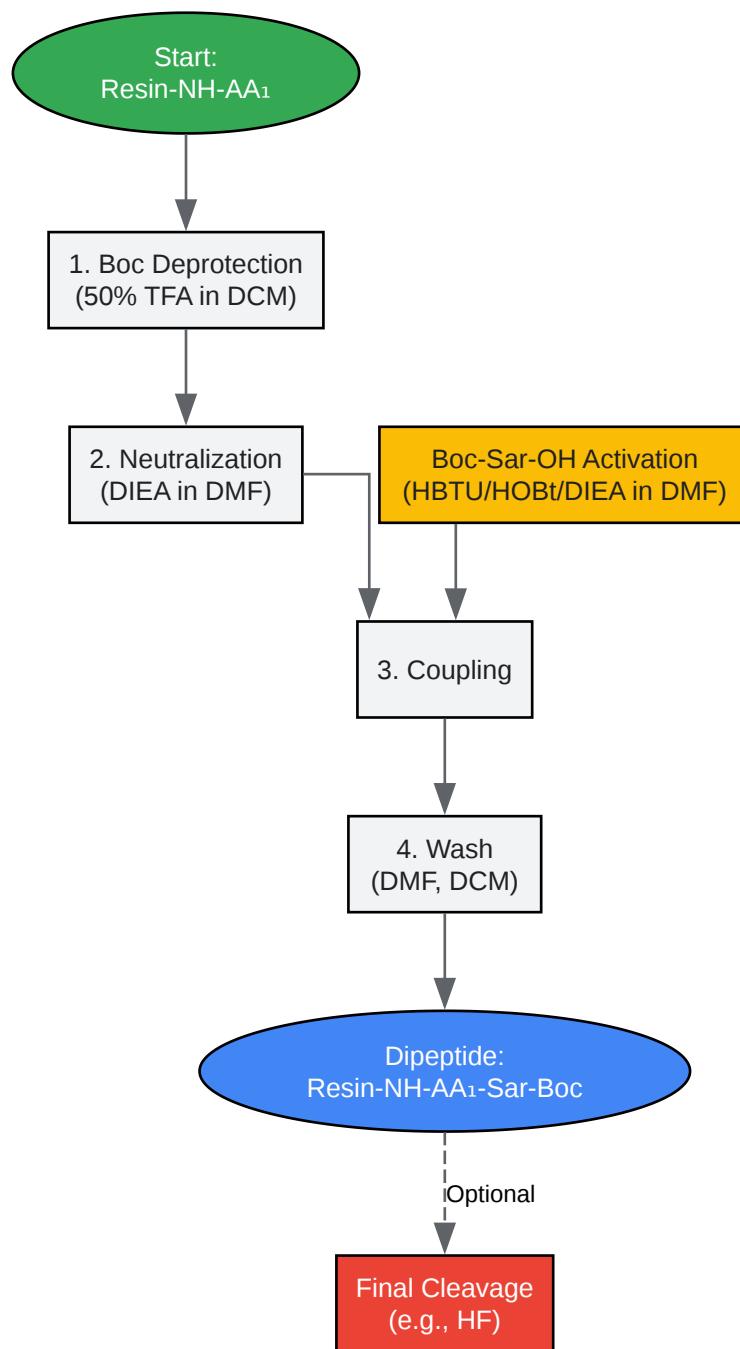
Procedure:

- Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.[25]
- Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.[17][20]
 - Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[17][20]
 - Drain the deprotection solution and wash the resin thoroughly with DCM.[18]
- Neutralization:
 - Neutralize the resin with a 5-10% DIEA solution in DMF or DCM (2 x 2 minutes).[18][20]
 - Wash the resin thoroughly with DCM and then DMF.[20]
- Amino Acid Coupling:

- In a separate vessel, dissolve **Boc-Sar-OH** (2-4 equivalents), HBTU (2-4 equivalents), and HOBT (2-4 equivalents) in a minimal amount of DMF.[20]
- Add DIEA (4-8 equivalents) to the activation mixture.[20]
- Immediately add the activated amino acid solution to the neutralized resin.[20]
- Agitate the reaction mixture for 1-2 hours at room temperature.[20]
- Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
- Confirmation of Coupling: A qualitative ninhydrin (Kaiser) test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[20]


HPLC Analysis of Peptides Containing Boc-Sar-OH

System and Conditions:


- System: Standard analytical HPLC with a UV detector.[26]
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[26]
- Mobile Phase A: 0.1% TFA in HPLC-grade water.[26]
- Mobile Phase B: 0.1% TFA in acetonitrile.[26]
- Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized.[26]
- Flow Rate: 1.0 mL/min.[26]
- Detection: UV absorbance at 214 nm and 280 nm.[26]

Visualizing Chemical Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical workflows involving **Boc-Sar-OH**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Boc-Sar-OH**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-Sar-OH, 13734-36-6, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 2. BOC-SAR-OH | 13734-36-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-Sar-OH = 99.0 T 13734-36-6 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. Boc-Sar-OH | 13734-36-6 | TCI AMERICA [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Hyp-OH(13726-69-7) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. t-Boc-sarcosine [webbook.nist.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. Boc Protection Mechanism (Boc₂O) [commonorganicchemistry.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mt.com [mt.com]
- 23. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 24. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Boc-Sar-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558079#what-are-the-chemical-properties-of-boc-sar-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com